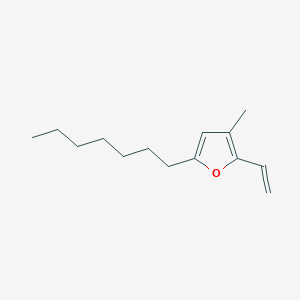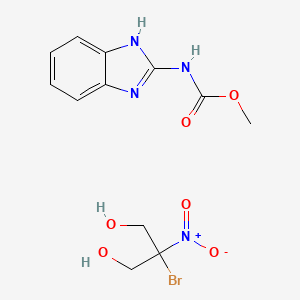
2-bromo-2-nitropropane-1,3-diol;methyl N-(1H-benzimidazol-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-2-nitropropane-1,3-diol: and methyl N-(1H-benzimidazol-2-yl)carbamate
Vorbereitungsmethoden
2-bromo-2-nitropropane-1,3-diol
Synthetic Routes and Reaction Conditions: Bronopol is synthesized through the bromination of di(hydroxymethyl)nitromethane, which is derived from nitromethane by a nitroaldol reaction . The reaction involves the use of bromine as a brominating agent under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of bronopol involves large-scale bromination processes, with production estimates exceeding 5,000 tonnes annually . The process is typically carried out by low-cost producers, mainly in China .
Methyl N-(1H-benzimidazol-2-yl)carbamate
Synthetic Routes and Reaction Conditions: Carbendazim is synthesized by reacting benzimidazole with methyl isocyanate under controlled conditions . The reaction is typically carried out in the presence of a catalyst to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of carbendazim involves large-scale synthesis using the aforementioned reaction. The process is optimized to ensure high efficiency and cost-effectiveness, making it widely available for agricultural use .
Analyse Chemischer Reaktionen
2-bromo-2-nitropropane-1,3-diol
Types of Reactions: Bronopol undergoes various chemical reactions, including oxidation, reduction, and substitution . It is particularly reactive in alkaline solutions, where it can decompose to release nitrite and formaldehyde .
Common Reagents and Conditions: Common reagents used in reactions with bronopol include strong oxidizing agents, reducing agents, and bases . The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed: The major products formed from the decomposition of bronopol include nitrite and formaldehyde . These products can further react with other compounds in the environment, leading to the formation of various secondary products.
Methyl N-(1H-benzimidazol-2-yl)carbamate
Types of Reactions: Carbendazim undergoes various chemical reactions, including hydrolysis, oxidation, and substitution . It is particularly stable under acidic conditions but can degrade under alkaline conditions.
Common Reagents and Conditions: Common reagents used in reactions with carbendazim include acids, bases, and oxidizing agents . The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed: The major products formed from the degradation of carbendazim include benzimidazole and methyl isocyanate . These products can further react with other compounds in the environment, leading to the formation of various secondary products.
Wissenschaftliche Forschungsanwendungen
2-bromo-2-nitropropane-1,3-diol
Bronopol is widely used in scientific research due to its antimicrobial properties . It is used as a preservative in pharmaceuticals, cosmetics, and personal care products . Additionally, bronopol is used in industrial applications such as paper mills, oil exploration, and cooling water disinfection .
Methyl N-(1H-benzimidazol-2-yl)carbamate
Carbendazim is widely used in agricultural research due to its fungicidal properties . It is used to control a wide range of fungal diseases in crops, making it an essential tool in modern agriculture . Additionally, carbendazim is used in research related to plant pathology and crop protection .
Wirkmechanismus
2-bromo-2-nitropropane-1,3-diol
The antimicrobial action of bronopol is primarily due to its ability to release formaldehyde, which acts as a biocide . Bronopol oxidizes the thiol groups on bacterial cell membranes, leading to cell wall disruption and cell death . Additionally, the release of nitrite contributes to its antimicrobial activity .
Methyl N-(1H-benzimidazol-2-yl)carbamate
Carbendazim exerts its fungicidal action by inhibiting the synthesis of β-tubulin in fungal cells . This inhibition disrupts the formation of microtubules, which are essential for cell division and growth . As a result, fungal cells are unable to proliferate, leading to their death .
Vergleich Mit ähnlichen Verbindungen
2-bromo-2-nitropropane-1,3-diol
Similar compounds to bronopol include formaldehyde-releasing preservatives such as diazolidinyl urea and imidazolidinyl urea . Bronopol is unique due to its broad-spectrum antimicrobial activity and stability under various conditions .
Methyl N-(1H-benzimidazol-2-yl)carbamate
Similar compounds to carbendazim include other benzimidazole fungicides such as thiabendazole and benomyl . Carbendazim is unique due to its high efficacy against a wide range of fungal pathogens and its relatively low toxicity to non-target organisms .
Eigenschaften
CAS-Nummer |
90637-02-8 |
|---|---|
Molekularformel |
C12H15BrN4O6 |
Molekulargewicht |
391.17 g/mol |
IUPAC-Name |
2-bromo-2-nitropropane-1,3-diol;methyl N-(1H-benzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C9H9N3O2.C3H6BrNO4/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8;4-3(1-6,2-7)5(8)9/h2-5H,1H3,(H2,10,11,12,13);6-7H,1-2H2 |
InChI-Schlüssel |
NGUCNCSFOGXRAS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NC1=NC2=CC=CC=C2N1.C(C(CO)([N+](=O)[O-])Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenesulfonic acid, 4-[(3-phenyl-2-propenylidene)amino]-](/img/structure/B14372243.png)
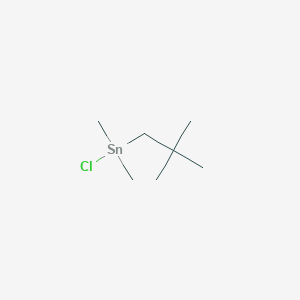
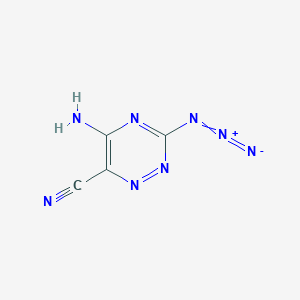

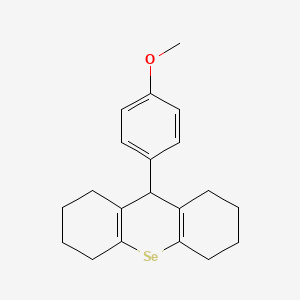

![2-[(Fluoroacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14372290.png)
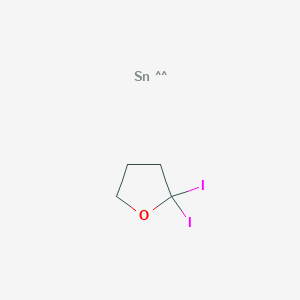

![(1E)-N-Benzyl-1-([1,1'-biphenyl]-4-yl)ethan-1-imine](/img/structure/B14372300.png)
![Di([1,1'-biphenyl]-4-yl)(4-methylphenyl)sulfanium methanesulfonate](/img/structure/B14372305.png)


